alpha-Pinene oxide

Catalog No.
S564109
CAS No.
1686-14-2
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Pinene oxide

CAS Number

1686-14-2

Product Name

alpha-Pinene oxide

IUPAC Name

2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3

InChI Key

NQFUSWIGRKFAHK-UHFFFAOYSA-N

SMILES

CC1(C2CC1C3(C(C2)O3)C)C

solubility

0.00 M

Synonyms

2-pinene oxide, alpha-pinane oxide, alpha-pinene epoxide, alpha-pinene oxide

Canonical SMILES

CC1(C2CC1C3(C(C2)O3)C)C

The exact mass of the compound alpha-Pinene oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407160. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Bicyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of pinane monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alpha-Pinene oxide (CAS 1686-14-2) is a bicyclic monoterpene epoxide derived from the oxidation of alpha-pinene, a renewable resource from turpentine. It serves as a critical chemical intermediate, primarily valued for its ability to undergo specific rearrangement and hydrolysis reactions. These transformations yield high-value downstream products such as campholenic aldehyde for the fragrance industry, sobrerol as a mucolytic agent, and various diols for specialty polymer applications, making its process compatibility and reaction selectivity key procurement considerations. [REFS-1, REFS-2]

While structurally similar to other terpene epoxides like beta-pinene oxide, alpha-pinene oxide exhibits distinct reactivity due to the unique steric environment and strain of its oxirane ring fused to the [3.1.1] bicyclic system. This specific stereoelectronic configuration dictates reaction pathways, leading to significantly different product distributions and yields in key industrial transformations such as isomerization and hydrolysis. Substituting with beta-pinene oxide or other epoxides will not yield the same target molecules, such as campholenic aldehyde or sobrerol, making alpha-pinene oxide a non-interchangeable precursor for these specific applications. [REFS-1, REFS-2]

Superior Precursor for Campholenic Aldehyde Production in Fragrance Synthesis

Alpha-pinene oxide is the required precursor for campholenic aldehyde, a key intermediate for sandalwood-type fragrances. Under optimized catalytic conditions, the isomerization of alpha-pinene oxide can achieve high selectivity. For example, using an MCM-22 zeolite catalyst in N,N-dimethylacetamide at 140 °C, a selectivity of 83% to campholenic aldehyde was achieved at total conversion. [1] Other catalytic systems, such as zinc triflate on a spinning disc reactor, have demonstrated selectivities up to 82%. [2] This contrasts with the rearrangement of other epoxides which yield entirely different molecular skeletons.

Evidence DimensionSelectivity to Campholenic Aldehyde
Target Compound DataUp to 83% selectivity at 100% conversion
Comparator Or BaselineAlternative terpene epoxides (e.g., beta-pinene oxide, limonene oxide) which do not yield campholenic aldehyde upon rearrangement.
Quantified DifferenceQualitatively absolute; only alpha-pinene oxide provides the correct molecular scaffold.
ConditionsCatalytic isomerization over MWW-type zeolites (MCM-22) at 140 °C in N,N-dimethylacetamide. [<a href="https://pubs.rsc.org/en/content/articlelanding/2015/cy/c4cy00994a" target="_blank">1</a>]

For manufacturing sandalwood fragrances, alpha-pinene oxide is the essential starting material; substitutes are chemically unviable.

Distinct Hydrolysis Pathway Enables Selective Synthesis of trans-Sobrerol

The aqueous hydrolysis of alpha-pinene oxide proceeds rapidly, even in neutral water, to selectively form trans-sobrerol, a valuable mucolytic agent. In one patented process, hydration of alpha-pinene oxide in water yielded approximately 69% trans-sobrerol. [1] The lifetime of alpha-pinene oxide in neutral aqueous solution is estimated to be less than 5 minutes. [2] This specific reaction pathway is a direct consequence of the alpha-isomer's structure and is not replicated by beta-pinene oxide, which would yield pinanediol instead. This makes alpha-pinene oxide the specific precursor required for sobrerol synthesis via this route.

Evidence DimensionMajor Hydrolysis Product
Target Compound Datatrans-Sobrerol (Yield: ~69%)
Comparator Or Baselinebeta-Pinene oxide (yields pinanediol)
Quantified DifferenceDifferent, non-interchangeable primary products.
ConditionsHydration in water at 100°C. [<a href="https://patents.google.com/patent/US2815378A/en" target="_blank">1</a>]

This selective hydrolysis provides a direct, high-yield route to the pharmaceutical intermediate trans-sobrerol, a process not possible with isomeric epoxides.

Differential Reactivity in Cationic Polymerization vs. Limonene Oxide

In photoinitiated cationic polymerization, alpha-pinene oxide displays different polymerization behavior compared to other terpene-based epoxides like limonene oxide. While limonene oxide produces more viscous polymers with higher molecular weights, its reactivity is lower. [1] The rigid, strained bicyclic structure of alpha-pinene oxide influences the propagation step and the properties of the resulting polymer, such as glass transition temperature (Tg). This inherent difference in reactivity and resulting polymer characteristics means that one monomer cannot be directly substituted for the other when targeting specific material properties.

Evidence DimensionPolymerization Characteristics
Target Compound DataHigher reactivity but lower molecular weight and viscosity in resulting polymers compared to limonene oxide.
Comparator Or BaselineLimonene Oxide: Lower reactivity, higher yield, higher molecular weight (270-1700 Da oligomers), and more viscous polymers.
Quantified DifferenceQualitative difference in reactivity and resulting polymer properties.
ConditionsPhotoinitiated cationic polymerization using a Rhodorsil 2074 photoinitiator. [<a href="https://onlinelibrary.wiley.com/doi/abs/10.1002/pola.26356" target="_blank">1</a>]

For polymer development, selecting alpha-pinene oxide over limonene oxide (or vice versa) is a critical decision based on desired processing characteristics and final material properties.

Precursor for Sandalwood Fragrance Intermediates

Where the primary objective is the synthesis of campholenic aldehyde, a crucial building block for high-value sandalwood fragrances like sandalore. The unique molecular structure of alpha-pinene oxide enables high-yield, selective isomerization to this target, a reaction not achievable with other common terpene epoxides. [1]

Selective Production of the Pharmaceutical Agent trans-Sobrerol

In processes requiring the efficient, one-step synthesis of trans-sobrerol. The specific reactivity of alpha-pinene oxide in aqueous media allows for direct and high-yield hydrolysis to the desired diol, making it the preferred starting material over isomers that lead to different products. [2]

Development of Bio-based Polymers with Specific Thermal Properties

As a monomer in cationic polymerization to create novel bio-based polymers. Its distinct reactivity profile compared to monomers like limonene oxide allows for the tuning of polymer properties, providing a specific tool for material scientists targeting particular performance characteristics. [3]

Physical Description

Solid

XLogP3

2.1

Boiling Point

185.0 °C

LogP

2.01

GHS Hazard Statements

Aggregated GHS information provided by 161 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 161 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 160 of 161 companies with hazard statement code(s):;
H302 (98.75%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.82 mmHg

Pictograms

Irritant

Irritant

Other CAS

74525-43-2
1686-14-2
19894-99-6

Wikipedia

Alpha-pinene oxide

General Manufacturing Information

3-Oxatricyclo[4.1.1.02,4]octane, 2,7,7-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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